1-(2-乙氧基苯基)-3-(5-(乙基磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a novel compound that has been disclosed in the literature . It may be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans . These conditions include, but are not limited to, inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound proceed through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .
科学研究应用
抗增殖活性
通过用烷基脲部分取代乙酰胺基团,对 N-(6-(2-甲氧基-3-(4-氟苯基磺酰基)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺进行修饰,包括类似于 1-(2-乙氧基苯基)-3-(5-(乙基磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)脲的化合物,已探索其抗癌作用。这些化合物对人癌细胞系表现出显着的抗增殖活性,并且急性口服毒性低。它们在小鼠模型中抑制肿瘤生长的功效表明它们作为有效的 PI3K 抑制剂和具有低毒性的抗癌剂的潜力 (王晓蒙等,2015)。
抗帕金森活性
一系列脲衍生物,包括与 1-(2-乙氧基苯基)-3-(5-(乙基磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)脲在结构上相关的衍生物,已被合成并评估其抗帕金森活性。这些化合物在减轻小鼠氟哌啶醇诱导的运动不能方面显示出显着的疗效,表明它们在治疗帕金森病方面的潜力。脑匀浆中的生化估计突出了与这些化合物相关的保护神经特性,表明它们在开发新的治疗方法中的相关性 (F. Azam 等,2009)。
抗菌活性
已经合成了一系列含有磺酰胺部分的新型杂环化合物,其结构类似于 1-(2-乙氧基苯基)-3-(5-(乙基磺酰基)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)脲,用作抗菌剂。这些化合物通过其独特的结构特征,表现出很高的抗菌活性,为开发新的抗菌疗法提供了有希望的途径 (M. E. Azab 等,2013)。
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-3-25-14-8-6-5-7-12(14)18-16(22)20-17-19-13-9-10-21(11-15(13)26-17)27(23,24)4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFMXNUCYHWOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。